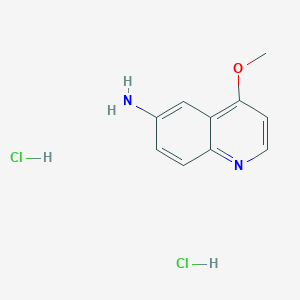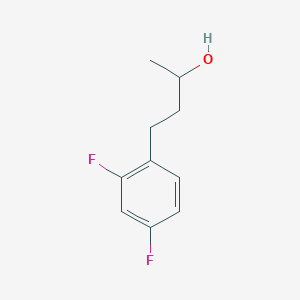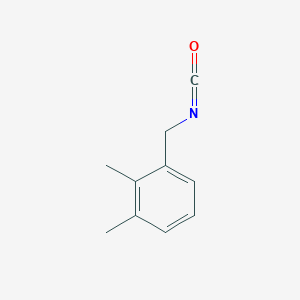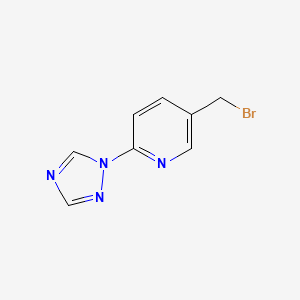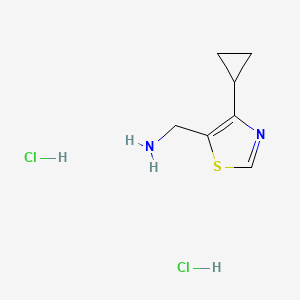
1-(4-Cyclopropyl-1,3-thiazol-5-yl)methanaminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyclopropyl-1,3-thiazol-5-yl)methanaminedihydrochloride is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
The synthesis of 1-(4-Cyclopropyl-1,3-thiazol-5-yl)methanaminedihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the cyclopropyl group and the methanamine moiety. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be used to form the thiazole ring.
Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced through various methods, including cyclopropanation reactions using reagents like diazomethane.
Formation of Methanamine Moiety: The methanamine group is typically introduced through reductive amination reactions, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity, often using continuous flow reactors and automated synthesis techniques .
Análisis De Reacciones Químicas
1-(4-Cyclopropyl-1,3-thiazol-5-yl)methanaminedihydrochloride undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from -78°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted thiazoles and their derivatives .
Aplicaciones Científicas De Investigación
1-(4-Cyclopropyl-1,3-thiazol-5-yl)methanaminedihydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(4-Cyclopropyl-1,3-thiazol-5-yl)methanaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it may interact with DNA or RNA, disrupting cellular processes and leading to anticancer effects .
Comparación Con Compuestos Similares
1-(4-Cyclopropyl-1,3-thiazol-5-yl)methanaminedihydrochloride can be compared with other similar compounds, such as:
1-(2-Propyl-1,3-thiazol-4-yl)methanamine hydrochloride: This compound has a similar thiazole ring structure but with a propyl group instead of a cyclopropyl group.
1-(4-Methyl-2-propyl-1,3-thiazol-5-yl)methanamine hydrochloride: This compound features a methyl group in addition to the propyl group on the thiazole ring.
1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride: This compound has a methyl group on the thiazole ring instead of a cyclopropyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
2792186-65-1 |
|---|---|
Fórmula molecular |
C7H12Cl2N2S |
Peso molecular |
227.15 g/mol |
Nombre IUPAC |
(4-cyclopropyl-1,3-thiazol-5-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C7H10N2S.2ClH/c8-3-6-7(5-1-2-5)9-4-10-6;;/h4-5H,1-3,8H2;2*1H |
Clave InChI |
DUYUNILZBHLVIS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(SC=N2)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol](/img/structure/B15320963.png)
![1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B15320967.png)
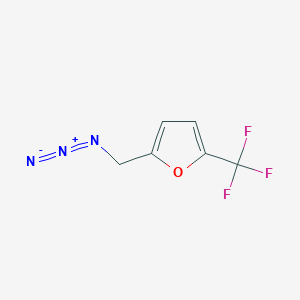
![5-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15320980.png)
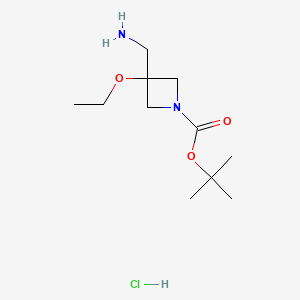
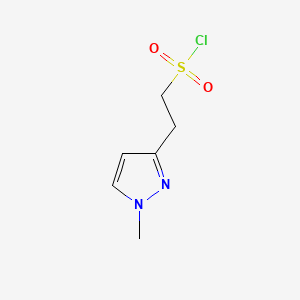
![Imidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B15320988.png)
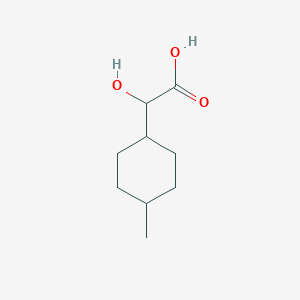
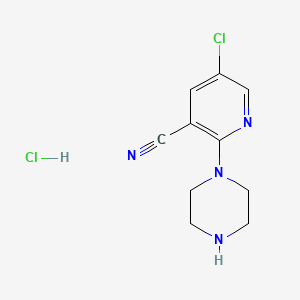
![rac-1-[(3aR,6aR)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazol-3-yl]ethan-1-aminehydrochloride,cis](/img/structure/B15321009.png)
